N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluorobenzyl chloride and 2-hydroxy-2-phenylethylamine.
Formation of Triazole Ring: The key step involves the formation of the 1,2,3-triazole ring through a cycloaddition reaction, often facilitated by copper(I) catalysis (CuAAC).
Carboxamide Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.
Biology: It has been used in studies to understand its effects on cellular processes and pathways.
Agriculture: The compound has potential as a pesticide or herbicide due to its biological activity.
Materials Science: It has been explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure.
Voriconazole: A triazole derivative used to treat fungal infections.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2/c19-15-8-14(20)7-6-13(15)9-21-18(26)16-10-24(23-22-16)11-17(25)12-4-2-1-3-5-12/h1-8,10,17,25H,9,11H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUABPOQLYCKQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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